molecular formula C8H6ClIN2 B12090728 5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine

5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine

Cat. No.: B12090728
M. Wt: 292.50 g/mol
InChI Key: CKISBMSSZFELBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine is a halogenated heterocyclic compound with the molecular formula C7H4ClIN2. This compound is part of the pyrrolo[2,3-c]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine typically involves halogenation reactions. One common method includes the iodination of 5-chloro-1-methyl-pyrrolo[2,3-c]pyridine using iodine and a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine .

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and other chemical products .

Properties

Molecular Formula

C8H6ClIN2

Molecular Weight

292.50 g/mol

IUPAC Name

5-chloro-3-iodo-1-methylpyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H6ClIN2/c1-12-4-6(10)5-2-8(9)11-3-7(5)12/h2-4H,1H3

InChI Key

CKISBMSSZFELBU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC(=NC=C21)Cl)I

Origin of Product

United States

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